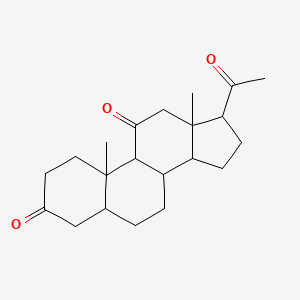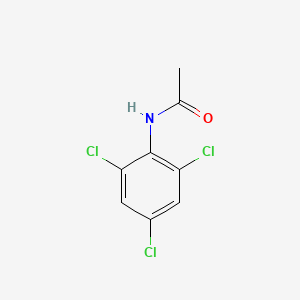
N-(2,4,6-Trichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-Trichlorophenyl)acetamide: is an organic compound with the molecular formula C8H6Cl3NO. It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method for synthesizing N-(2,4,6-Trichlorophenyl)acetamide involves the direct acylation of 2,4,6-trichloroaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Fusion Method: Another method involves the fusion of 2,4,6-trichloroaniline with acetic acid at elevated temperatures. This method is less commonly used due to the harsh reaction conditions required.
Industrial Production Methods: Industrial production of this compound often involves the direct acylation method due to its simplicity and efficiency. The reaction is typically scaled up in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(2,4,6-Trichlorophenyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxide derivatives or reduced to form amine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as N-(2,4,6-trihydroxyphenyl)acetamide or N-(2,4,6-triaminophenyl)acetamide can be formed.
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: N-(2,4,6-Trichlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Polymer Industry: The compound is used in the production of specialty polymers and resins.
Agriculture: It is used in the formulation of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of N-(2,4,6-Trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
N-(2,4,5-Trichlorophenyl)acetamide: Similar structure but with chlorine atoms at the 2, 4, and 5 positions.
N-(2,4-Dichlorophenyl)acetamide: Contains only two chlorine atoms at the 2 and 4 positions.
N-(2,6-Dichlorophenyl)acetamide: Contains two chlorine atoms at the 2 and 6 positions.
Comparison:
Uniqueness: N-(2,4,6-Trichlorophenyl)acetamide is unique due to the presence of three chlorine atoms at the 2, 4, and 6 positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Reactivity: The presence of three chlorine atoms can make it more reactive in nucleophilic substitution reactions compared to compounds with fewer chlorine atoms.
Biological Activity: The specific arrangement of chlorine atoms can also affect its interaction with biological targets, potentially leading to different biological activities.
Eigenschaften
CAS-Nummer |
607-94-3 |
|---|---|
Molekularformel |
C8H6Cl3NO |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
UYAFIBWBOORJHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
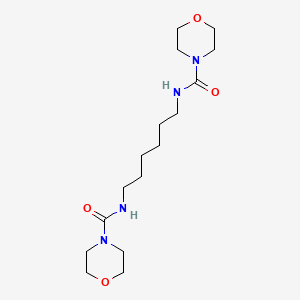




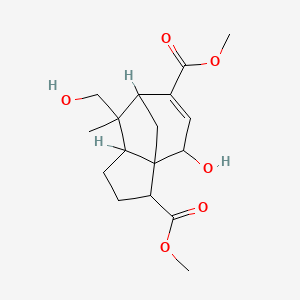
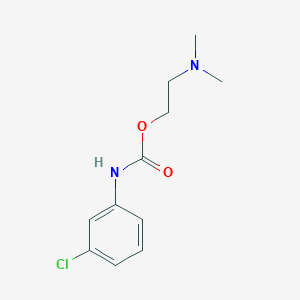
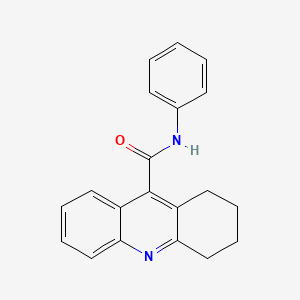
![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)

